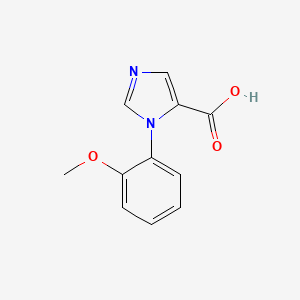

1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-8(10)13-7-12-6-9(13)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIGXQOOKOSWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxybenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 1-(2-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.

Reduction: 1-(2-Methoxyphenyl)-1H-imidazole-5-methanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is an organic compound with a methoxyphenyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group. It has applications in chemistry, biology, medicine, and industry. The compound is used as a building block for synthesizing complex molecules and materials, and it is studied for its potential biological activities, including antimicrobial and anticancer properties. It can also serve as a precursor in developing pharmaceutical agents targeting specific enzymes or receptors and is utilized in the production of specialty chemicals and advanced materials.

Scientific Research Applications

This compound has several scientific research applications:

- Chemistry It is used as a building block for the synthesis of more complex molecules and materials.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

- Industry The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Antiviral Activity

The compound has been evaluated for its antiviral potential against HIV-1. In vitro assays showed that it exhibits significant inhibitory effects on HIV integrase (IN) activity, particularly by disrupting the interaction between IN and LEDGF/p75, a cofactor critical for viral replication. Compounds similar to this compound showed over 50% inhibition at concentrations of 100 µM in a cell-based HIV-1 antiviral assay, indicating promising antiviral properties. The compound is believed to form hydrogen bonds with critical amino acids in the active site of the integrase enzyme, effectively blocking its activity.

Cytotoxicity Studies

The cytotoxic profile of this compound has been investigated using various cancer cell lines. Preliminary results suggest selective cytotoxicity towards T-lymphoblastic cell lines with low IC50 values, indicating potential as an anti-cancer agent. The selective toxicity towards T-cells may be attributed to its interference with metabolic pathways essential for cancer cell survival. This suggests a need for further investigation into its role in modulating cellular pathways involved in apoptosis and proliferation.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in treating viral infections and cancer:

- Case Study 1 A derivative similar to this compound showed promising results in reducing viral load in HIV-infected cells during preclinical trials.

- Case Study 2 In a study focusing on T-cell malignancies, treatment with imidazole derivatives led to significant tumor regression in xenograft models, demonstrating their potential as therapeutic agents.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the imidazole ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Actividad Biológica

1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and implications in various therapeutic contexts.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including multi-component reactions and cycloaddition techniques. The presence of the methoxy group on the phenyl ring enhances the compound's solubility and reactivity, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H11N3O3 |

| Molecular Weight | 233.22 g/mol |

| CAS Number | 762240-23-3 |

| Solubility | Soluble in DMSO, ethanol |

Antiviral Activity

Recent studies have evaluated the antiviral potential of this compound against HIV-1. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on HIV integrase (IN) activity, particularly by disrupting the interaction between IN and LEDGF/p75, a cofactor critical for viral replication.

- Assay Results : In a cell-based HIV-1 antiviral assay, compounds similar to this compound showed over 50% inhibition at concentrations of 100 µM, indicating promising antiviral properties .

Cytotoxicity Studies

The cytotoxic profile of this compound has been investigated using various cancer cell lines. Preliminary results suggest selective cytotoxicity towards T-lymphoblastic cell lines with low IC50 values, indicating potential as an anti-cancer agent.

- Cytotoxicity Data :

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

Inhibition of HIV Integrase : The compound is believed to form hydrogen bonds with critical amino acids in the active site of the integrase enzyme, effectively blocking its activity .

Potential Anti-Cancer Mechanisms : The selective toxicity towards T-cells may be attributed to its interference with metabolic pathways essential for cancer cell survival. This suggests a need for further investigation into its role in modulating cellular pathways involved in apoptosis and proliferation .

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in treating viral infections and cancer:

- Case Study 1 : A derivative similar to this compound showed promising results in reducing viral load in HIV-infected cells during preclinical trials.

- Case Study 2 : In a study focusing on T-cell malignancies, treatment with imidazole derivatives led to significant tumor regression in xenograft models, demonstrating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.